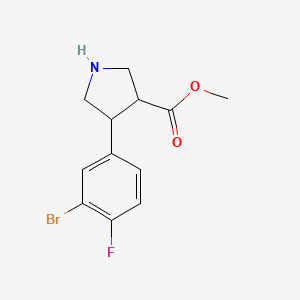

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Description

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based small molecule featuring a 3-bromo-4-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. This compound is structurally characterized by its halogenated aromatic ring and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C12H13BrFNO2 |

|---|---|

Molecular Weight |

302.14 g/mol |

IUPAC Name |

methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15-5-8(9)7-2-3-11(14)10(13)4-7/h2-4,8-9,15H,5-6H2,1H3 |

InChI Key |

MIQIWFAVYKHPIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-3-bromopyridine as a Precursor

The synthesis of the pyridine core, which is integral to the final compound, typically begins with 4-Methyl-3-nitropyridine. The process involves:

Catalytic Hydrogenation : Utilizing catalysts such as Pd/C or Raney Nickel in an autoclave at temperatures of 20–40°C and pressures around 0.5 MPa to reduce 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine.

Bromination and Diazotization : The amino group is then diazotized with sodium nitrite in an aqueous medium at low temperatures (-10°C to 0°C). Bromine is subsequently introduced dropwise, and the mixture is neutralized to pH 9 with sodium hydroxide, leading to the formation of 4-Methyl-3-bromopyridine.

Yield and Purity : This route yields 4-Methyl-3-bromopyridine with high efficiency (~95%), suitable for subsequent coupling reactions.

Functionalization of the Pyrrolidine Ring

The core pyrrolidine scaffold is typically synthesized via:

Protection of Pyrrole Nitrogen : To prevent undesired side reactions, the pyrrole nitrogen is protected with Boc groups, as demonstrated in literature where ethyl 4-bromopyrrole-2-carboxylate is protected before coupling.

Suzuki-Miyaura Coupling : The protected pyrrole derivatives undergo palladium-catalyzed coupling with boronic acids bearing the desired phenyl substituents, including 3-bromo-4-fluorophenyl groups. This step is crucial for attaching the aromatic moiety to the pyrrolidine ring, ensuring regioselectivity and high yield.

Deprotection and Activation : Post-coupling, the Boc groups are removed, and the resulting intermediates are activated as mesylates or tosylates to facilitate further modifications.

Assembly of the Final Compound

The core pyrrolidine-3-carboxylate structure is assembled through:

Coupling of Pyrrolidine Intermediates : The activated pyrrolidine derivatives are coupled with the phenyl-containing fragments using bases like cesium carbonate at elevated temperatures (~80°C). This step ensures the formation of the desired compound with high stereochemical fidelity.

Introduction of the Bromine and Fluorine Substituents : The aromatic ring attached to the pyrrolidine is selectively brominated or fluorinated using halogenating agents such as N-bromosuccinimide (NBS) or via electrophilic aromatic substitution, depending on the specific substitution pattern required.

Final Purification : The compound is purified via chromatography, and its structure is confirmed through NMR, HR-MS, and IR spectroscopy.

Alternative Synthetic Routes

Patent literature also describes alternative routes, including:

Direct Bromination of Aromatic Precursors : Starting from 4-fluorophenyl derivatives, direct bromination using N-bromosuccinimide under controlled conditions yields the brominated aromatic intermediates.

Sequential Functionalization : A stepwise approach where the phenyl ring is first fluorinated, then brominated, followed by coupling to the pyrrolidine scaffold, offers regioselective control.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or dehalogenated products.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural analogs of Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications:

Key Observations :

Halogen Effects :

- Bromine in the target compound increases electrophilicity and steric bulk compared to fluorine-only analogs (e.g., 1236862-40-0). This may enhance binding to hydrophobic pockets in biological targets .

- Fluorine in the 4-position of the phenyl ring (common in analogs) improves metabolic stability and modulates dipole interactions .

Functional Group Variations: Methyl esters (e.g., PBXA3221-1) are hydrolytically labile, whereas carboxylic acids (e.g., PB94454) offer direct hydrogen-bonding capabilities for target engagement .

Stereochemical Considerations :

- The stereochemistry of substituents (e.g., trans vs. cis configurations in 1236862-40-0) affects molecular conformation and biological activity. Computational tools like SHELX and Mercury () are critical for analyzing such nuances .

Synthetic Utility :

- Brominated derivatives like the target compound are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization of the aromatic ring .

Q & A

Q. Structure-Activity Comparison :

| Compound | Substituents | Biological Activity | Source |

|---|---|---|---|

| Methyl 4-(3,5-dimethoxyphenyl) analog | Methoxy groups | Serotonin receptor modulation | |

| 4-(5-Bromo-2-methoxyphenyl) analog | Br, OCH | Enzyme inhibition |

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

- Crystallographic refinement : Use SHELX or WinGX to resolve stereochemical ambiguities .

- Dynamic NMR : Study ring puckering/conformational flexibility at variable temperatures .

Example: Discrepancies in H NMR coupling constants may arise from pyrrolidine ring puckering, resolved via X-ray data .

Advanced: What methods optimize enantiomeric purity for chiral synthesis?

Answer:

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to control stereochemistry during cyclization .

- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns).

- Asymmetric catalysis : Utilize organocatalysts (e.g., proline derivatives) for enantioselective synthesis .

Advanced: How to design experiments for studying biological target interactions?

Answer:

Molecular docking : Use programs like AutoDock Vina to predict binding to serotonin receptors (5-HT) based on structural analogs .

In vitro assays :

- Radioligand binding assays with H-labeled ligands.

- Functional assays (e.g., cAMP modulation).

Metabolic stability : Assess via liver microsome studies, leveraging fluorine’s resistance to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.